2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
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Overview
Description
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . The compound’s structure allows for the incorporation of rigidity into the linker region, which can impact the three-dimensional orientation of the degrader and optimize drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring through a substitution reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for precise control of reaction conditions.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications include:
Chemistry: Used as a linker in the synthesis of bifunctional molecules for protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugation technologies.
Mechanism of Action
The mechanism of action of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows for the optimal orientation of the PROTAC, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is unique due to its semi-flexible linker properties, which provide an optimal balance between rigidity and flexibility. This balance is crucial for the effective formation of ternary complexes in PROTACs, enhancing their efficacy in targeted protein degradation .
Properties
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-15(9-11-19)14-6-4-13(5-7-14)12-16(20)21/h4-7,15H,8-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYYDBIWYLLTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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